2-Butylsulfonylacetic acid

Description

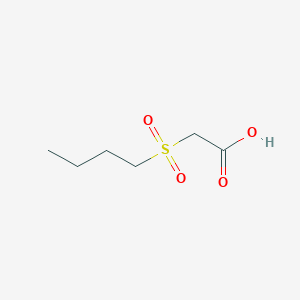

2-Butylsulfonylacetic acid (IUPAC name: 2-(butane-1-sulfonyl)acetic acid) is a sulfonic acid derivative with the molecular formula C₆H₁₂O₄S and a molecular weight of 196.22 g/mol. Its structure features a butyl chain (-C₄H₉) attached to a sulfonyl group (-SO₂), which is further linked to an acetic acid moiety (-CH₂COOH). Key identifiers include:

- SMILES:

CCCCS(=O)(=O)CC(=O)O - InChIKey:

BUEVTXQZLGSQGC-UHFFFAOYSA-N - CAS Registry Number: 5302379 (CID 5302379) .

The sulfonyl group confers strong electron-withdrawing properties, enhancing the acidity of the carboxylic acid group compared to non-sulfonylated analogs.

Properties

IUPAC Name |

2-butylsulfonylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-2-3-4-11(9,10)5-6(7)8/h2-5H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEVTXQZLGSQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91326-22-6 | |

| Record name | 2-(butane-1-sulfonyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butylsulfonylacetic acid typically involves the sulfonylation of butylacetic acid. One common method includes the reaction of butylacetic acid with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the desired sulfonylated product .

Industrial Production Methods: Industrial production of 2-butylsulfonylacetic acid may involve large-scale sulfonylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Butylsulfonylacetic acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form sulfinic acids or thiols.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl group under mild conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfinic acids or thiols.

Substitution: Various sulfonyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity

2-Butylsulfonylacetic acid has been studied for its potential antimicrobial properties. Research indicates that compounds with sulfonic acid groups can exhibit significant antibacterial activity against various pathogens. These findings suggest that 2-butylsulfonylacetic acid could be developed into a novel antimicrobial agent, particularly for treating infections caused by resistant bacterial strains.

b. Drug Development

The compound's structure allows it to act as a scaffold for synthesizing more complex molecules with enhanced pharmacological profiles. For instance, derivatives of 2-butylsulfonylacetic acid have been investigated for their effectiveness as anti-inflammatory agents, targeting pathways involved in chronic pain and inflammation management.

| Compound | Activity | Target |

|---|---|---|

| 2-Butylsulfonylacetic acid | Antimicrobial | Bacterial pathogens |

| Derivatives | Anti-inflammatory | Inflammatory pathways |

Agricultural Applications

a. Herbicide Development

Research has indicated that sulfonic acids can serve as effective herbicides due to their ability to inhibit specific enzymes in plants. 2-Butylsulfonylacetic acid may be utilized in formulating new herbicides aimed at controlling weed populations without harming crops.

b. Plant Growth Regulation

Studies suggest that sulfonic acids can also influence plant growth and development. The application of 2-butylsulfonylacetic acid in agricultural settings could enhance crop yield by acting as a growth regulator, promoting root development and nutrient uptake.

Material Science

a. Polymer Chemistry

The unique properties of 2-butylsulfonylacetic acid make it suitable for use in polymer synthesis. It can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research is ongoing to explore its potential as an additive in the production of high-performance materials.

b. Surfactant Applications

Due to its amphiphilic nature, 2-butylsulfonylacetic acid can function as a surfactant in various formulations, including detergents and emulsifiers. This application is particularly relevant in industries focused on cleaning products and personal care items.

Case Studies and Research Findings

Several studies have documented the applications of 2-butylsulfonylacetic acid across different fields:

- Antimicrobial Study: A recent investigation demonstrated that derivatives of 2-butylsulfonylacetic acid exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential for clinical applications in treating skin infections.

- Herbicide Efficacy: Field trials showed that formulations containing 2-butylsulfonylacetic acid effectively reduced weed biomass by up to 70% compared to untreated controls, indicating its potential use as a selective herbicide.

- Polymer Enhancement: Research on polymer blends incorporating 2-butylsulfonylacetic acid revealed improvements in tensile strength and thermal resistance, making it a candidate for developing advanced materials used in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 2-butylsulfonylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Biological Activity: Limited data exist for 2-butylsulfonylacetic acid, whereas halogenated sulfonamides are well-studied for antimicrobial and complexation roles .

- Safety Data : Sulfonyl compounds with multiple reactive groups (e.g., dual sulfonyls) highlight the need for comprehensive toxicological studies .

Biological Activity

2-Butylsulfonylacetic acid is a sulfonyl-containing compound that has garnered attention in various biological and pharmaceutical research contexts. Its unique structure allows it to interact with biological systems in ways that may have therapeutic implications. This article reviews the biological activity of 2-butylsulfonylacetic acid, focusing on its mechanisms of action, potential therapeutic applications, and related case studies.

Chemical Structure and Properties

2-Butylsulfonylacetic acid is characterized by the presence of a butyl group and a sulfonyl functional group attached to an acetic acid moiety. This structure contributes to its chemical reactivity and biological interactions. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, which may influence enzyme activity and cellular processes.

The biological activity of 2-butylsulfonylacetic acid is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.

- Redox Reactions : It can participate in redox reactions, potentially affecting cellular redox balance and influencing oxidative stress responses.

- Protein Binding : Studies have shown that compounds with similar structures exhibit strong binding interactions with serum albumin, which can affect their pharmacokinetics and bioavailability .

Antibacterial Activity

Research has demonstrated that sulfonyl-containing compounds exhibit significant antibacterial properties. For instance, derivatives similar to 2-butylsulfonylacetic acid have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds with sulfonyl groups are also known for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in related studies, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that 2-butylsulfonylacetic acid may possess anticancer properties. It has been suggested that the compound could selectively target cancer cells with specific genetic aberrations, such as those lacking the MTAP gene, leading to synthetic lethality . Further investigations into its effects on cancer cell lines are warranted.

Case Studies

- Antibacterial Screening : A series of synthesized compounds, including derivatives of 2-butylsulfonylacetic acid, were tested for antibacterial activity using broth microdilution assays. Results indicated that certain derivatives exhibited potent antibacterial effects at low concentrations, highlighting their potential as therapeutic agents against resistant bacterial strains .

- Inhibition Studies : In vitro studies involving enzyme inhibition assays demonstrated that compounds similar to 2-butylsulfonylacetic acid effectively inhibited acetylcholinesterase (AChE) and urease activities. These findings suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Data Summary

Q & A

Q. What are the established synthetic routes for 2-Butylsulfonylacetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of a butyl precursor followed by carboxylation. Key steps include:

- Sulfonylation : Reacting butyl thiols with oxidizing agents (e.g., H₂O₂ in acetic acid) to form sulfonyl intermediates.

- Carboxylation : Introducing the acetic acid moiety via alkylation or nucleophilic substitution.

Optimization strategies include solvent selection (polar aprotic solvents enhance reactivity), temperature control (40–60°C minimizes side reactions), and purification via recrystallization or column chromatography. Characterization via -NMR and HPLC ensures purity (>95%) and structural confirmation .

Experimental rigor: Follow guidelines for documenting synthetic procedures, including reagent ratios and spectral data in supplementary materials .

Q. Which analytical techniques are most effective for characterizing 2-Butylsulfonylacetic acid, and how should data be interpreted to confirm structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify sulfonyl (-SO₂-) and carboxylic (-COOH) groups. Key peaks: δ 2.8–3.2 ppm (CH₂-SO₂) and δ 12–13 ppm (COOH).

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantifies molecular ions (e.g., [M-H]⁻ at m/z 195) and fragmentation patterns. Use reverse-phase C18 columns with acetonitrile/water mobile phases .

- Infrared Spectroscopy (IR) : Confirm functional groups via absorbance bands at 1150–1300 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (C=O) .

Q. What are the best practices for documenting experimental procedures involving 2-Butylsulfonylacetic acid to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Include exact reagent quantities, reaction times, and purification steps (e.g., solvent ratios for recrystallization).

- Supplementary Materials : Provide raw spectral data (NMR, MS) and chromatograms. For novel compounds, report melting points and elemental analysis results .

- Reference Standards : Compare spectral data with structurally similar compounds (e.g., 2-cyclobutyl-2-phenylacetic acid) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported environmental persistence of 2-Butylsulfonylacetic acid across different studies?

- Methodological Answer :

- Systematic Reviews : Conduct meta-analyses of degradation half-lives under varied conditions (pH, temperature, microbial activity).

- Controlled Comparative Studies : Use isotopically labeled -2-Butylsulfonylacetic acid to track degradation pathways in soil/water matrices.

- Advanced Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict persistence based on sulfonyl group reactivity .

Q. What in vitro and in vivo models are suitable for elucidating the metabolic pathways of 2-Butylsulfonylacetic acid, and how can interspecies variability be accounted for?

- Methodological Answer :

- In Vitro Systems : Use primary hepatocytes or microsomal fractions to identify phase I/II metabolites (e.g., sulfoxide derivatives).

- In Vivo Models : Administer the compound to rodents via oral gavage, followed by LC-MS/MS analysis of plasma and urine.

- Interspecies Adjustment : Normalize doses using allometric scaling and compare metabolite profiles across species (e.g., rat vs. human CYP450 isoforms) .

Q. How should researchers design studies to investigate the potential synergistic effects of 2-Butylsulfonylacetic acid with co-pollutants in environmental matrices?

- Methodological Answer :

- Factorial Experimental Design : Test binary/ternary mixtures (e.g., with PFAS or heavy metals) to assess additive/synergistic toxicity.

- High-Throughput Screening : Use microplate assays to measure cytotoxicity (e.g., MTT assay) or oxidative stress (e.g., ROS detection).

- Data Analysis : Apply cluster analysis or generalized estimating equations (GEEs) to account for correlated responses in mixture studies .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., synthetic yields under varying conditions) with statistical significance markers (p < 0.05).

- Figures : Use chromatograms or NMR spectra with annotated peaks. Reference spectral libraries (e.g., PubChem) for validation .

- Supplementary Files : Provide raw data files in open-access formats (e.g., .csv) with metadata descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.